8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
The compound 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane features a spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) with a sulfonyl-linked 1-methylpyrazole substituent. Spirocycles are valued in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability .
Properties
IUPAC Name |
8-(1-methylpyrazol-4-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-13-9-10(8-12-13)19(15,16)14-4-2-11(3-5-14)17-6-7-18-11/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDACPLEVWYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS Number: 1797617-46-9) is an intriguing molecule due to its unique structural features and potential biological activities. This compound incorporates a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spirocyclic arrangement that is characteristic of many bioactive compounds. The presence of the 1-methyl-1H-pyrazol-4-yl group and the sulfonyl functionality are crucial for its biological effects.
Antibacterial Activity
Research indicates that compounds containing the pyrazole and sulfonamide functionalities exhibit significant antibacterial properties. A study demonstrated that derivatives of similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzymes, which disrupts essential metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant in the context of treating neurodegenerative diseases such as Alzheimer's. In related studies, compounds with similar structural motifs demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14±0.003 | AChE |
| 7m | 0.63±0.001 | AChE |
| 7n | 2.17±0.006 | AChE |
| Thiourea | 21.25±0.15 | Reference |
Case Studies and Research Findings
Several studies have synthesized compounds with structural similarities to This compound to evaluate their biological activities:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for antibacterial and enzyme inhibition activities, revealing that modifications in the pyrazole moiety significantly affected their potency against both bacterial strains and enzymes .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes, indicating favorable interactions that could be exploited in drug design .
Comparison with Similar Compounds
Research Findings and Implications
Anti-Mycobacterial Activity
- Compound 27 (morpholinopyrimidine-substituted) exhibits potent activity against Mycobacterium tuberculosis (IC₅₀ = 0.16 μM), suggesting that electron-rich substituents enhance efficacy . The target compound’s pyrazole group may offer similar advantages due to its aromatic π-system.
Anticancer Potential
Physicochemical Properties
- The ethoxymethyl group in Compound 12 improves solubility compared to purely aromatic substituents, a strategy applicable to optimizing the target compound’s bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
